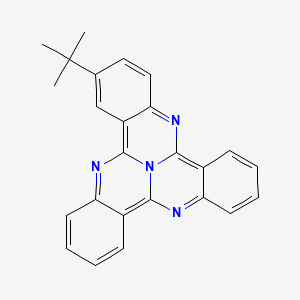
Tricycloquinazoline, 3-tert-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricycloquinazoline, 3-tert-butyl- is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and resistance to oxidation, making it a valuable subject of study in various scientific fields. Its molecular formula is C25H20N4, and it has a molecular weight of 376.45 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricycloquinazoline, 3-tert-butyl- typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is conducted in a nitrogen atmosphere to prevent oxidation. The mixture is cooled and stirred, and the resulting product is purified through distillation and ether extraction .
Industrial Production Methods
Industrial production of Tricycloquinazoline, 3-tert-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tricycloquinazoline, 3-tert-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Tricycloquinazoline, 3-tert-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as conjugated microporous polymers and covalent triazine frameworks
Mecanismo De Acción
The mechanism of action of Tricycloquinazoline, 3-tert-butyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s stability and resistance to metabolism make it effective in maintaining its activity over extended periods .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline 3-oxides: Known for their reactivity and use in synthesizing benzodiazepine analogues.
Covalent triazine frameworks: Similar in structure but differ in their applications and properties
Uniqueness
Tricycloquinazoline, 3-tert-butyl- stands out due to its high stability and resistance to oxidation. Its unique tricyclic structure provides distinct advantages in various applications, particularly in materials science and medicinal chemistry .
Propiedades
Número CAS |
313-94-0 |
|---|---|
Fórmula molecular |
C25H20N4 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
4-tert-butyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C25H20N4/c1-25(2,3)15-12-13-21-18(14-15)24-27-20-11-7-5-9-17(20)22-26-19-10-6-4-8-16(19)23(28-21)29(22)24/h4-14H,1-3H3 |
Clave InChI |
XTKMSARQIJVKCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C3N=C4C=CC=CC4=C5N3C(=C6C=CC=CC6=N5)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















